Cas no 512809-99-3 (5-(4-bromo-3-nitro-1H-pyrazol-1-yl)methylfuran-2-carbaldehyde)

5-(4-Bromo-3-nitro-1H-pyrazol-1-yl)methylfuran-2-carbaldehyde is a heterocyclic compound featuring a furan-carbaldehyde scaffold functionalized with a bromo- and nitro-substituted pyrazole moiety. This structure imparts versatility in organic synthesis, particularly as a key intermediate in the development of pharmacologically active molecules or agrochemicals. The presence of both bromo and nitro groups enhances reactivity, facilitating further functionalization via nucleophilic substitution or reduction reactions. The aldehyde group offers additional reactivity for condensation or cyclization reactions, making it valuable for constructing complex heterocyclic frameworks. Its well-defined molecular architecture ensures consistent performance in multi-step synthetic routes, supporting applications in medicinal chemistry and materials science.
5-(4-bromo-3-nitro-1H-pyrazol-1-yl)methylfuran-2-carbaldehyde structure
512809-99-3 structure
Product name:5-(4-bromo-3-nitro-1H-pyrazol-1-yl)methylfuran-2-carbaldehyde
CAS No:512809-99-3
MF:C9H6BrN3O4
MW:300.065640926361
MDL:MFCD03074526
CID:3058739
PubChem ID:842791

5-(4-bromo-3-nitro-1H-pyrazol-1-yl)methylfuran-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-((4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde
    • 5-(4-bromo-3-nitro-1H-pyrazol-1-yl)methylfuran-2-carbaldehyde
    • Z275128292
    • 5-[(4-bromo-3-nitropyrazol-1-yl)methyl]furan-2-carbaldehyde
    • 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde
    • 5-(4-Bromo-3-nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde
    • 2-Furancarboxaldehyde, 5-((4-bromo-3-nitro-1H-pyrazol-1-yl)methyl)-
    • MVA80999
    • AK-968/41170412
    • SCHEMBL2563396
    • EN300-92266
    • 512809-99-3
    • DTXSID701161575
    • STK349011
    • 5-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-2-furaldehyde
    • 2-Furancarboxaldehyde, 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-
    • BBL039623
    • AKOS000307912
    • CS-0268568
    • 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde
    • MDL: MFCD03074526
    • Inchi: InChI=1S/C9H6BrN3O4/c10-8-4-12(11-9(8)13(15)16)3-6-1-2-7(5-14)17-6/h1-2,4-5H,3H2
    • InChI Key: BVNLECJBXUWKMF-UHFFFAOYSA-N
    • SMILES: C1=C(CN2C=C(C(=N2)[N+](=O)[O-])Br)OC(=C1)C=O

Computed Properties

  • Exact Mass: 298.95417Da
  • Monoisotopic Mass: 298.95417Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 93.9Ų
  • XLogP3: 1.6

5-(4-bromo-3-nitro-1H-pyrazol-1-yl)methylfuran-2-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Fluorochem
031359-1g
5-(4-Bromo-3-nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde
512809-99-3
1g
£363.00 2022-03-01
Fluorochem
031359-250mg
5-(4-Bromo-3-nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde
512809-99-3
250mg
£182.00 2022-03-01
Enamine
EN300-92266-2.5g
5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde
512809-99-3 95.0%
2.5g
$1008.0 2025-02-21
A2B Chem LLC
AJ04715-100mg
5-((4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde
512809-99-3 95%
100mg
$370.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1339238-2.5g
5-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)furan-2-carbaldehyde
512809-99-3 97%
2.5g
¥23587.00 2024-05-10
A2B Chem LLC
AJ04715-50mg
5-((4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde
512809-99-3 95%
50mg
$315.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1339238-500mg
5-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)furan-2-carbaldehyde
512809-99-3 97%
500mg
¥9847.00 2024-05-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1339238-5g
5-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)furan-2-carbaldehyde
512809-99-3 97%
5g
¥40176.00 2024-05-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1339238-1g
5-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)furan-2-carbaldehyde
512809-99-3 97%
1g
¥13845.00 2024-05-10
Enamine
EN300-92266-0.1g
5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde
512809-99-3 95.0%
0.1g
$144.0 2025-02-21

Additional information on 5-(4-bromo-3-nitro-1H-pyrazol-1-yl)methylfuran-2-carbaldehyde

5-(4-Bromo-3-nitro-1H-pyrazol-1-yl)methylfuran-2-carbaldehyde: A Comprehensive Overview

The compound with CAS No. 512809-99-3, commonly referred to as 5-(4-bromo-3-nitro-1H-pyrazol-1-yl)methylfuran-2-carbaldehyde, has garnered significant attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound is a derivative of furan, a five-membered aromatic heterocycle, and incorporates a pyrazole ring with bromine and nitro substituents, making it a highly functionalized molecule. Recent studies have highlighted its role in various chemical reactions and its potential as a building block in the synthesis of bioactive compounds.

The structure of 5-(4-bromo-3-nitro-1H-pyrazol-1-yl)methylfuran-2-carbaldehyde is characterized by the presence of a methyl group attached to the pyrazole ring, which is further substituted with bromine and nitro groups. These substituents impart distinct electronic and steric properties to the molecule, influencing its reactivity and selectivity in various chemical transformations. The furan ring, on the other hand, contributes to the aromaticity and stability of the compound, making it a versatile platform for further modifications.

Recent research has focused on the synthesis and characterization of this compound, exploring its potential in drug discovery and material science. For instance, studies have demonstrated its ability to act as a precursor in the synthesis of complex heterocyclic compounds, which are of interest in pharmaceutical research. The bromine and nitro groups on the pyrazole ring are particularly valuable for undergoing nucleophilic aromatic substitution reactions, enabling the construction of diverse molecular architectures.

In addition to its synthetic applications, 5-(4-bromo-3-nitro-1H-pyrazol-1-yl)methylfuran-2-carbaldehyde has been investigated for its biological activity. Preliminary assays have shown promising results in terms of cytotoxicity against certain cancer cell lines, suggesting its potential as an antitumor agent. Furthermore, the compound has been explored as a candidate for antibacterial agents due to its ability to inhibit the growth of pathogenic microorganisms.

The synthesis of this compound typically involves multi-step processes that combine traditional organic chemistry techniques with modern catalytic methods. For example, one common approach involves the Friedel-Crafts alkylation reaction to introduce the methyl group onto the pyrazole ring, followed by oxidation steps to introduce the nitro group. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing production costs and improving yields.

From an environmental perspective, 5-(4-bromo-3-nitro-1H-pyrazol-1-yl)methylfuran-2-carbaldehyde has been studied for its biodegradability and eco-toxicological profile. Research indicates that under specific conditions, the compound can undergo microbial degradation, minimizing its environmental footprint. However, further studies are required to fully understand its long-term impact on ecosystems.

In conclusion, 5-(4-bromo-3-nitro-1H-pyrazol-1-yllmethylfuran 2 carbaldehyde (CAS No. 512809 99 3) represents a valuable molecule in contemporary organic chemistry. Its unique structure, combined with recent advances in synthesis and application studies, positions it as a key player in drug discovery, materials science, and sustainable chemical processes. As research continues to unfold, this compound is expected to contribute significantly to various fields of scientific inquiry.

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